2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
Brand Name: Vulcanchem
CAS No.: 422532-76-1
VCID: VC4692471
InChI: InChI=1S/C21H26N4O2S/c1-3-5-12-22-19-16-10-6-7-11-17(16)24-21(25-19)28-18(4-2)20(26)23-14-15-9-8-13-27-15/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,26)(H,22,24,25)
SMILES: CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCC3=CC=CO3
Molecular Formula: C21H26N4O2S
Molecular Weight: 398.53

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide

CAS No.: 422532-76-1

Cat. No.: VC4692471

Molecular Formula: C21H26N4O2S

Molecular Weight: 398.53

* For research use only. Not for human or veterinary use.

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide - 422532-76-1

Specification

CAS No. 422532-76-1
Molecular Formula C21H26N4O2S
Molecular Weight 398.53
IUPAC Name 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide
Standard InChI InChI=1S/C21H26N4O2S/c1-3-5-12-22-19-16-10-6-7-11-17(16)24-21(25-19)28-18(4-2)20(26)23-14-15-9-8-13-27-15/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,26)(H,22,24,25)
Standard InChI Key VDVURGLLPGMYGK-UHFFFAOYSA-N
SMILES CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCC3=CC=CO3

Introduction

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives typically involves multi-step reactions. Common methods include the condensation of substituted anilines with carbonyl compounds, followed by cyclization to form the quinazoline ring. For compounds like 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide, the synthesis would likely involve the reaction of a quinazoline derivative with a thio-containing group and subsequent amide formation with a furan-2-ylmethyl moiety.

Biological Activities

Quinazoline derivatives are known for their biological activities, particularly as inhibitors of protein kinases, which play critical roles in cell signaling pathways. This makes them significant in drug discovery and development, especially for cancer treatment. The presence of a furan-2-ylmethyl group in 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide could potentially influence its interaction with biological targets.

Research Findings

While specific research findings on 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide are not available, studies on similar quinazoline derivatives have shown promising results in various therapeutic areas. For instance, quinazoline derivatives have been explored for their anticancer, antimicrobial, and neuroprotective properties.

Data Tables

Given the lack of specific data on 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide, we can consider a general overview of quinazoline derivatives:

PropertyDescription
Chemical StructureHeterocyclic quinazoline ring with various substituents
SynthesisMulti-step reactions involving condensation and cyclization
Biological ActivityPotential kinase inhibitors with anticancer and antimicrobial properties
Chemical ReactionsOxidation, reduction, and substitution reactions

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